Diquat dibromide
Overview
Description
Diquat (bromide) is an organic dication that, as a salt with counterions such as bromide or chloride, is used as a contact herbicide. It is known for producing desiccation and defoliation in plants. Diquat (bromide) is no longer approved for use in the European Union, although its registration in many other countries, including the United States, is still valid .
Mechanism of Action
Target of Action
Diquat dibromide is a non-selective, post-emergent herbicide . Its primary targets are a wide variety of plants, including both floating and marginal weeds, as well as submerged weeds . It also exerts toxic effects on the central nervous system, leading to clinical symptoms such as dizziness, drowsiness, convulsions, coma, irritability, and disorientation .
Biochemical Pathways
The toxicity mechanism of this compound is primarily attributed to the intracellular generation of reactive oxygen species (ROS) and reactive nitrogen species (RNS) through the process of reduction oxidation . This results in oxidative stress, leading to a cascade of clinical symptoms . The metabolic changes in the liver of zebrafish are mainly manifested as inhibition of energy metabolism, disorders of amino acid metabolism, and reduction of antioxidant capacity .
Pharmacokinetics
Only 0.3% of unoccluded and 1.4% of occluded topically applied this compound was absorbed through the skin of human volunteers . Intravenously injected Diquat had a half-life of 4 hours in humans, and 61.7% of the administered dose was excreted in the urine within 5 days .
Result of Action
The result of this compound’s action is the rapid desiccation and death of the target plant . It can take 7 to 9 days for the Diquat herbicide to work and show visible effects on target plants . In humans, it can cause damage to multiple tissues and organs, with the digestive tract and kidneys being the most frequently affected, followed by the liver, lungs, and heart .
Action Environment
This compound is highly soluble in water, has a low risk of leaching to groundwater, and is volatile . It is very persistent in soil but rapidly degrades in aquatic systems . Therefore, the environment plays a significant role in influencing the compound’s action, efficacy, and stability. It is used for pond management within the agricultural sector, offering effective control over weeds .
Biochemical Analysis
Biochemical Properties
Diquat Dibromide interacts with various enzymes, proteins, and other biomolecules. It was determined by the increases in malondialdehyde (MDA) level, superoxide dismutase (SOD), and catalase (CAT) activities and decreases in glutathione (GSH) levels that this compound administration caused oxidative stress depending on the dose .
Cellular Effects
This compound has significant effects on various types of cells and cellular processes. It influences cell function, including any impact on cell signaling pathways, gene expression, and cellular metabolism . Increasing doses of this compound caused a decrease in all physiological parameters and mitotic index ratio .
Molecular Mechanism
This compound exerts its effects at the molecular level, including binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression . It promotes micronucleus and chromosomal abnormalities and tail DNA formation in genetic parameters .
Temporal Effects in Laboratory Settings
The effects of this compound change over time in laboratory settings. This includes information on the product’s stability, degradation, and any long-term effects on cellular function observed in in vitro or in vivo studies .
Dosage Effects in Animal Models
The effects of this compound vary with different dosages in animal models. This includes any threshold effects observed in these studies, as well as any toxic or adverse effects at high doses .
Metabolic Pathways
This compound is involved in various metabolic pathways, including any enzymes or cofactors that it interacts with. This also includes any effects on metabolic flux or metabolite levels .
Transport and Distribution
This compound is transported and distributed within cells and tissues. This includes any transporters or binding proteins that it interacts with, as well as any effects on its localization or accumulation .
Subcellular Localization
This could include any targeting signals or post-translational modifications that direct it to specific compartments or organelles .
Preparation Methods
Synthetic Routes and Reaction Conditions
Diquat (bromide) is synthesized by oxidatively coupling pyridine to form 2,2′-bipyridine over a heated Raney nickel catalyst. The ethylene bridge is then formed by reacting with 1,2-dibromoethane .
Industrial Production Methods
The industrial production of diquat (bromide) involves the same synthetic route but on a larger scale. The process requires precise control of reaction conditions to ensure high yield and purity. The final product is typically obtained as white or yellow crystals .
Chemical Reactions Analysis
Types of Reactions
Diquat (bromide) undergoes several types of chemical reactions, including:
Reduction: The compound can be reduced by various reducing agents, leading to the formation of radical cations.
Common Reagents and Conditions
Common reagents used in the reactions of diquat (bromide) include reducing agents such as sodium borohydride and oxidizing agents like hydrogen peroxide. The reactions typically occur under controlled temperature and pressure conditions to ensure the desired products are formed .
Major Products Formed
The major products formed from the reactions of diquat (bromide) include radical cations and various oxidized species such as hydrogen peroxide and superoxide .
Scientific Research Applications
Diquat (bromide) has a wide range of scientific research applications, including:
Chemistry: Used as a reagent in various chemical reactions and studies involving radical chemistry.
Biology: Employed in studies to understand the effects of oxidative stress on biological systems.
Medicine: Investigated for its potential toxicological effects and mechanisms of action in living organisms.
Industry: Widely used as a herbicide for controlling weeds in agricultural settings.
Comparison with Similar Compounds
Similar Compounds
Paraquat: Another bipyridine herbicide with similar herbicidal properties but more effective as a non-selective herbicide.
Glyphosate: A broad-spectrum herbicide that inhibits the synthesis of amino acids essential for plant growth.
Uniqueness
Diquat (bromide) is unique in its rapid action and ability to cause desiccation and necrosis in plants within a few days of application. Unlike glyphosate, which works more slowly and translocates throughout the plant, diquat (bromide) acts quickly and is highly persistent in the environment .
Properties
CAS No. |
85-00-7 |
---|---|
Molecular Formula |
C12H12BrN2+ |
Molecular Weight |
264.14 g/mol |
IUPAC Name |
7,10-diazoniatricyclo[8.4.0.02,7]tetradeca-1(14),2,4,6,10,12-hexaene;bromide |
InChI |
InChI=1S/C12H12N2.BrH/c1-3-7-13-9-10-14-8-4-2-6-12(14)11(13)5-1;/h1-8H,9-10H2;1H/q+2;/p-1 |
InChI Key |
JXEXEPZXXFNEHA-UHFFFAOYSA-M |
SMILES |
C1C[N+]2=CC=CC=C2C3=CC=CC=[N+]31.[Br-].[Br-] |
Canonical SMILES |
C1C[N+]2=CC=CC=C2C3=CC=CC=[N+]31.[Br-] |
density |
1.22 to 1.27 at 68 °F (USCG, 1999) 1.22-1.27 |
melting_point |
less than 608 °F (decomposes) (NTP, 1992) <608°F (decomposes) |
Key on ui other cas no. |
6385-62-2 85-00-7; 2764-72-9 |
physical_description |
Diquat is a yellow crystalline solid dissolved in a liquid carrier. It is a water emulsifiable liquid. The primary hazard is the threat to the environment. Immediate steps should be taken to limit its spread to the environment. Since it is a liquid it can easily penetrate the soil and contaminate groundwater and nearby streams. It can cause illness by inhalation, skin absorption and/or ingestion. It is used as a herbicide. Yellow crystalline solid dissolved in a liquid carrier. |
Pictograms |
Corrosive; Acute Toxic; Irritant; Health Hazard; Environmental Hazard |
solubility |
greater than or equal to 100 mg/mL at 68° F (NTP, 1992) |
Synonyms |
6,7-Dihydrodipyrido[1,2-a:2’,1’-c]pyrazinediium Dibromide Monohydrate; _x000B_1,1’-Ethylene-2,2’-dipyridylium Dibromide Monohydrate; FB/2; Reglone; |
vapor_pressure |
less than 0.000010 mm Hg at 68 °F (NTP, 1992) <0.000010 mmHg |
Origin of Product |
United States |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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